Zatebradine hydrochloride

Description

Chemical Identity and Structural Characterization of Zatebradine Hydrochloride

Systematic Nomenclature and Molecular Formula

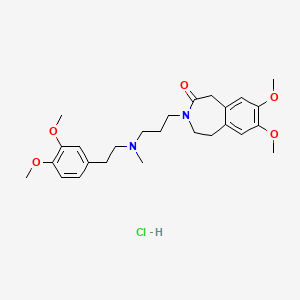

This compound is systematically named as 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one hydrochloride . Its molecular formula is C₂₆H₃₇ClN₂O₅ , with a molecular weight of 493.04 g/mol . The compound’s structure integrates a benzazepinone core substituted with methoxy groups and a tertiary amine side chain, protonated as a hydrochloride salt (Fig. 1).

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₆H₃₇ClN₂O₅ | |

| Molecular weight | 493.04 g/mol | |

| IUPAC name | As above | |

| SMILES | COC1=CC=C(CCN(C)CCCN2CCC3=C(CC2=O)C=C(OC)C(OC)=C3)C=C1OC.Cl |

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data (e.g., unit cell parameters, space group) for this compound remain unreported in public databases, computational models and homology studies provide insights into its conformational preferences. The compound’s structure features a rigid benzazepinone ring system linked to a flexible alkylamine side chain, which adopts a folded conformation to minimize steric clashes between methoxy substituents and the protonated amine .

Molecular docking studies against HCN1 channels suggest that zatebradine occupies a hydrophobic pocket within the channel’s inner vestibule, stabilized by π-π interactions between its aromatic rings and phenylalanine residues . The hydrochloride salt enhances solubility, with the chloride ion forming hydrogen bonds with water molecules in aqueous environments .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (400 MHz, D₂O) confirm the structure through characteristic signals:

- δ 3.75–3.85 ppm : Multiplet integrating for six protons, corresponding to methoxy (-OCH₃) groups.

- δ 2.95–3.10 ppm : Triplet (2H) from the methylene group adjacent to the tertiary amine.

- δ 7.25–7.40 ppm : Aromatic protons of the benzazepinone and dimethoxyphenyl moieties .

Table 2: Representative ¹H NMR peaks

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 3.75–3.85 | 6H, methoxy groups |

| 2.95–3.10 | 2H, N-CH₂-CH₂-N |

| 7.25–7.40 | 4H, aromatic protons |

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) reveal key functional groups:

- 1720 cm⁻¹ : Strong absorption from the carbonyl (C=O) of the benzazepinone ring.

- 1240 cm⁻¹ and 1020 cm⁻¹ : Stretching vibrations of ether (C-O-C) bonds in methoxy groups .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 493.04 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include loss of the hydrochloride moiety (Δm/z 36.46) and cleavage of the propylamine side chain .

Table 3: Spectroscopic summary

| Technique | Key Data | Functional Groups Identified |

|---|---|---|

| ¹H NMR | δ 3.75–3.85 (OCH₃), δ 7.25–7.40 (Ar-H) | Methoxy, aromatic rings |

| IR | 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) | Carbonyl, ether |

| HRMS | m/z 493.04 ([M+H]⁺) | Molecular ion |

Properties

IUPAC Name |

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNKXJHEQKMWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85175-67-3 (Parent) | |

| Record name | Zatebradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045745 | |

| Record name | Zatebradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91940-87-3 | |

| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91940-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zatebradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zatebradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZATEBRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zatebradine Hydrochloride involves several key steps:

Acylation: The reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride in methylene chloride produces the corresponding acyl chloride.

Amidation: This acyl chloride is then treated with aminoacetaldehyde dimethylacetal and triethylamine in methylene chloride to yield N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylacetamide.

Cyclization: The cyclization of this intermediate by means of hydrochloric acid in acetic acid affords 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Alkylation: This compound is alkylated with 1-bromo-3-chloropropane using potassium tert-butoxide in dimethyl sulfoxide to give 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the chloropropyl side chain, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Zatebradine hydrochloride is mainly used in the pharmaceutical industry as a crucial element in creating various medications, especially for its antiarrhythmic qualities in treating conditions like heart arrhythmias .

Pharmaceutical Applications

Antiarrhythmic Properties: this compound is used to manage heart arrhythmias, addressing irregular heart rhythms . The pharmaceutical industry has shown growing interest in using this compound to treat cardiovascular diseases, especially for patients with irregular heart rhythms. This interest is driven by the need for more effective and targeted treatments for heart-related conditions . Pharmaceutical firms are increasingly incorporating this compound in their research and development activities because of its potential to address the shortcomings of current treatments, particularly when other therapies fail to produce satisfactory results .

Combination Therapies: Pharmaceutical companies focus on enhancing patient outcomes by developing combination therapies where this compound is used with other medications. This method improves the drug's effectiveness and optimizes treatment regimens for patients with complex health issues . The demand for advanced treatments involving this compound is predicted to increase as healthcare systems evolve, with pharmaceutical companies growing their portfolios to include this compound as part of complete heart disease treatment regimens . The increasing number of clinical trials and favorable research results further demonstrate this compound's important role in the pharmaceutical industry .

Other Applications

Veterinary Medicine: this compound is being researched for its effects on heart conditions in animals, although its use is still limited compared to its applications in human healthcare .

Biotechnology: In biotechnology, this compound is being tested as a model drug for creating novel treatments or drug delivery methods. Researchers are studying its chemical properties and pharmacokinetics to better understand how it can be used in innovative drug formulation processes .

Research: Research institutions are performing studies to discover the broader therapeutic potential of this compound, with hopes that its applications might expand into new fields like neurological disorders or other cardiovascular issues in non-human species .

Market Opportunities

Emerging markets in regions like Asia-Pacific, Latin America, and the Middle East present a substantial opportunity for market expansion of this compound . As healthcare infrastructure develops in these areas, there is an increasing need for advanced pharmaceutical treatments for heart diseases . The rising prevalence of cardiovascular diseases globally also provides a considerable opportunity for this compound . As populations age, the number of people with heart conditions is expected to rise, creating a bigger patient base that needs effective treatments .

Frequently Asked Questions

- What is this compound used for? this compound is primarily used to treat heart arrhythmias and other cardiovascular conditions by regulating heart rhythms .

- How does this compound work? this compound stabilizes heart rhythms and prevents irregular beats by blocking certain ion channels in the heart .

- Can this compound be used in combination with other medications? Yes, this compound can be used with other medications under medical supervision to improve its effectiveness in treating heart conditions .

- Are there any alternatives to this compound for treating arrhythmias? Yes, there are other antiarrhythmic medications available, but this compound is preferred for its unique mechanism of action .

Mechanism of Action

Zatebradine Hydrochloride exerts its effects by blocking HCN channels, which are responsible for generating the hyperpolarization-activated inward current (If) in sinoatrial node cells. This inhibition reduces the pacemaker activity of these cells, leading to a decrease in heart rate. Additionally, this compound can block voltage-gated outward potassium currents and related neuronal hyperpolarization-activated inward currents (Ih), but it exhibits little or no activity on L-type calcium currents .

Comparison with Similar Compounds

Ivabradine

- Approved Use: Reduces heart rate via HCN4 blockade in the sinoatrial node.

- Peripheral Effects : Inhibits Ih in peripheral sensory neurons but lacks CNS activity due to BBB exclusion.

- Binding Specificity : Requires an open HCN channel conformation for binding, similar to Zatebradine but with distinct residue interactions.

ZD7288

Cilobradine (Additional Comparator)

- Potency : Threefold more potent than ZD7288 in blocking neuronal Ih.

- Cardiac Specificity: Reduces heart rate without affecting contractility, distinguishing it from β-blockers like propranolol.

Research Findings and Implications

Zebrafish Sleep-Wake Behavior Studies

- Zatebradine : At 30 µM, reduces daytime activity (p = 0.024) via cerebellar Purkinje cell inhibition, aligning with its BBB penetration.

- Ivabradine : Shortens sleep latency (p = 0.02) but lacks nighttime effects, consistent with peripheral HCN4 blockade.

- ZD7288 : Increases nighttime sleep consolidation (p = 0.036), likely through hippocampal glutamate suppression.

Cardiac and Retinal Toxicity

All three compounds induce photoreceptor degeneration in zebrafish by blocking HCN1 in retinal cells. However, Zatebradine’s BBB penetration may amplify CNS-related side effects in mammals.

Biological Activity

Zatebradine hydrochloride, also known as UL-FS 49, is a selective bradycardic agent primarily acting on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound has garnered attention for its potential therapeutic applications in managing heart rate and its effects on various biological systems.

This compound functions by inhibiting the hyperpolarization-activated current , which is crucial for pacemaker activity in the sinoatrial node of the heart. It exhibits use-dependent inhibition , meaning its effectiveness increases with higher frequencies of stimulation. The half-maximal effective concentration for inhibition is approximately 480 nM in sinoatrial node cells and 13.4 μM in isolated guinea pig atria .

Key Characteristics:

- Chemical Formula : CHNO.HCl

- Molecular Weight : 493.04 g/mol

- CAS Number : 91940-87-3

- Purity : ≥98% (HPLC)

Biological Effects

Zatebradine has demonstrated several important biological activities:

- Bradycardic Activity : It effectively reduces heart rate by blocking currents, leading to negative chronotropic effects.

- Antiarrhythmic Properties : By stabilizing cardiac rhythm, it may prevent arrhythmias associated with abnormal pacemaker activity.

- Effects on Sleep/Wake Behavior : Recent studies indicate that Zatebradine influences sleep patterns, with significant reductions in daytime activity and alterations in sleep latency observed in zebrafish models .

Case Studies and Experimental Data

-

Cardiac Studies :

- In guinea pig atria, Zatebradine showed an of 13.4 μM for negative chronotropic effects, highlighting its potential for managing heart rate in clinical settings .

- A study demonstrated that Zatebradine analogs could block currents effectively, with some compounds exhibiting even greater potency than Zatebradine itself .

- Behavioral Studies :

Biological Activity Summary

| Parameter | Value |

|---|---|

| Bradycardic Effect (EC50) | 13.4 μM |

| Inhibition of If Current | EC50 = 480 nM |

| IC50 for HCN Channel Blockade | 1.96 μM |

| Solubility in Water | 100 mM |

Study Results on Sleep/Wake Behavior

| Dose (μM) | Average Activity (SMD) | p-value |

|---|---|---|

| Control | - | - |

| 30 | -0.43 | 0.032 |

| 0.1 | Shorter latency | p = 0.034 |

Q & A

Q. What is the primary mechanism of action of Zatebradine hydrochloride in cardiac and neuronal research?

this compound acts as a potent and selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which regulate heart rate (If current in cardiac cells) and neuronal excitability (Ih current). Its reversible binding to HCN1 channels achieves 92% inhibition at 10 µM in vitro, making it critical for studies on heart rate modulation and neurodegenerative pathways .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store lyophilized powder at -20°C in airtight containers, avoiding freeze-thaw cycles. Solutions prepared in solvents like DMSO should be aliquoted and used within one month to prevent degradation. Long-term storage beyond two years requires revalidation of purity via HPLC or LC-MS .

Q. What are the key differences between in vitro and in vivo applications of this compound?

In vitro studies (e.g., patch-clamp electrophysiology) focus on IC50 determination (1.96 µM for HCN1) and channel kinetics. In vivo models (e.g., rodents) require dose optimization (e.g., 10 µg/g body weight/day in mice) to balance efficacy and off-target effects, particularly in cardiovascular or retinal degeneration studies .

Q. What analytical methods are recommended for quantifying this compound in experimental solutions?

Use reverse-phase HPLC with UV detection (wavelength ~254 nm) or LC-MS for high sensitivity. Prepare standard solutions at 1 mg/mL in methanol, filter through 0.22 µm membranes, and validate linearity across 0.1–10 µg/mL ranges. Include internal standards like deuterated analogs to control for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to assess Zatebradine’s neuroprotective effects in retinal degeneration models?

Utilize conditional knockout mice (e.g., Cngb1/Hcn1DKO) with daily intraperitoneal injections (10 µg/g/day for 10 days). Monitor photoreceptor layer thickness via optical coherence tomography (OCT) at intervals (e.g., Days 21, 60, 90). Pair with adeno-associated virus (AAV)-mediated HCN1 expression to validate specificity .

Q. What methodologies resolve contradictions in Zatebradine’s effects across different disease models?

In myocardial infarction studies, Zatebradine reduces infarct size but may promote remodeling in rats. Contrastingly, in retinal models, it accelerates degeneration in HCN1-deficient mice. Address discrepancies by comparing species-specific HCN isoform expression, dosing regimens, and endpoint assays (e.g., echocardiography vs. histopathology) .

Q. How can dose-response studies be optimized for Zatebradine in cardiovascular research?

Conduct telemetry-based heart rate monitoring in conscious rats, administering escalating doses (1–20 µg/g/day) via osmotic pumps. Measure ejection fraction, infarct size (TTC staining), and plasma biomarkers (e.g., troponin) to establish a therapeutic window .

Q. What protocols ensure Zatebradine’s specificity when studying HCN channels alongside other ion channels?

Combine Zatebradine with selective blockers (e.g., ZD7288 for HCN4) and use siRNA knockdown of non-target channels. Validate selectivity via whole-cell patch-clamp recordings in HEK293 cells overexpressing HCN1-4 isoforms .

Q. How should researchers handle long-term stability challenges in Zatebradine solutions?

Perform accelerated stability testing at 4°C, 25°C, and -20°C for 1–6 months. Monitor degradation products via LC-MS and adjust storage conditions based on observed half-lives. Prefer lyophilized formulations for prolonged studies .

Q. What strategies mitigate off-target effects in chronic Zatebradine administration?

Co-administer β-blockers (e.g., metoprolol) to counteract reflex sympathetic activation. Use telemetry to track heart rate variability (HRV) and baroreflex sensitivity, ensuring doses remain below thresholds for compensatory remodeling .

Q. How can translational studies address disparities between preclinical and clinical outcomes for Zatebradine?

Incorporate human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model patient-specific HCN responses. Compare results to rodent data, focusing on species differences in HCN isoform distribution and metabolic clearance rates .

Methodological Best Practices

- Safety Protocols : Follow glove selection guidelines (e.g., nitrile gloves) and use fume hoods during weighing. In case of exposure, rinse eyes with saline for 15 minutes and seek medical evaluation for cardiac symptoms .

- Data Validation : Replicate key findings across ≥3 independent experiments. Use ANOVA for longitudinal data (e.g., photoreceptor thickness) and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.